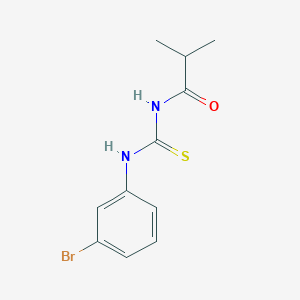![molecular formula C10H7Br2N5O2 B254737 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one, also known as Br-DHTT, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazine derivative that exhibits unique chemical properties and has been studied extensively for its potential applications in various fields of research.
作用機序
The mechanism of action of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one involves the formation of a complex between the compound and the metal ion of interest. This complex formation leads to a change in the electronic properties of the compound, resulting in a shift in its fluorescence emission spectrum. The specific mechanism of complex formation varies depending on the metal ion being detected.
Biochemical and Physiological Effects:
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at the concentrations typically used in research studies. This makes it a useful tool for studying the behavior and interactions of metal ions in biological systems without introducing any unwanted effects.
実験室実験の利点と制限
One of the major advantages of using 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its high sensitivity and selectivity for certain metal ions. This allows for the detection and quantification of these ions in complex biological and environmental samples with high accuracy and precision. However, one limitation of using 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for the use of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one in scientific research. One area of interest is its application in the development of new diagnostic tools for the detection of metal ion imbalances in disease states. Another potential direction is its use as a tool for studying the interactions between metal ions and proteins, which could lead to new insights into protein function and regulation. Additionally, there is potential for the development of new fluorescent probes based on the structure of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one that exhibit improved properties for specific applications.
合成法
The synthesis of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one involves the reaction of 3,5-dibromo-2,4-dihydroxycyclohexa-2,5-dienone with hydrazine hydrate and triethylorthoformate. The resulting product is then treated with 2,4,6-trichloro-1,3,5-triazine to yield 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one. This method of synthesis is relatively simple and has been optimized for high yield and purity.
科学的研究の応用
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence emission in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
特性
製品名 |
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one |
|---|---|
分子式 |
C10H7Br2N5O2 |
分子量 |
389 g/mol |
IUPAC名 |
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H7Br2N5O2/c11-6-1-5(9(18)7(12)2-6)3-13-16-8-4-14-17-10(19)15-8/h1-4,13H,(H2,15,16,17,19)/b5-3- |
InChIキー |
VBJHBOWAWZRCCF-HYXAFXHYSA-N |
異性体SMILES |
C\1=C(C=C(C(=O)/C1=C\NNC2=NC(=O)NN=C2)Br)Br |
SMILES |
C1=C(C=C(C(=O)C1=CNNC2=NC(=O)NN=C2)Br)Br |
正規SMILES |
C1=C(C=C(C(=O)C1=CNNC2=NC(=O)NN=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)